1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6-methylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-19-15(21)14-12(13(18-19)9-5-6-9)8-17-20(14)11-4-2-3-10(16)7-11/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIXAZNUEGJNEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=NN2C3=CC(=CC=C3)Cl)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of a suitable hydrazine derivative with a β-ketoester to form the pyrazole ring.
Introduction of the pyridazine ring: The pyrazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring through a condensation reaction.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one: This compound has a pyrimidine ring instead of a pyridazine ring, which may result in different chemical reactivity and biological activity.
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]triazine-7(6H)-one: This compound has a triazine ring, which can also affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
1-(3-chlorophenyl)-4-cyclopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and highlighting its therapeutic potential.
Structural Characteristics
The compound features a unique structure that includes:
- A pyrazole ring fused with a pyridazine moiety .
- A cyclopropyl group and a chlorophenyl substituent .
These structural elements contribute to its interaction with various biological targets, making it a candidate for pharmacological studies.
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against specific kinases, particularly FGFR3 (Fibroblast Growth Factor Receptor 3) . FGFR3 is implicated in several cancers, including bladder cancer, making this compound a potential therapeutic agent for targeting such malignancies.
Antitumor Properties
Similar pyrazolo[3,4-d]pyridazine derivatives have demonstrated antitumor activity through mechanisms that may involve the inhibition of key signaling pathways in cancer cells. The compound's ability to inhibit kinases involved in cell proliferation suggests it could be effective in cancer treatment strategies .
Anti-inflammatory and Analgesic Effects
Compounds in the pyrazolo family, including similar structures to this compound, have shown anti-inflammatory and analgesic properties . These activities are crucial for developing treatments for conditions characterized by inflammation and pain .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Kinase Inhibition | FGFR3 | |
| Antitumor | Cell proliferation pathways | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Analgesic | Pain signaling pathways |
Case Study: FGFR3 Inhibition
In studies focusing on FGFR3, the compound showed promising results in inhibiting receptor activity, which is crucial for tumor growth regulation. This inhibition could lead to reduced cell proliferation in cancers where FGFR3 is overexpressed. Further research into dosage and delivery methods is ongoing to optimize therapeutic efficacy.
Synthesis and Pharmacological Potential
The synthesis of this compound can be achieved through various methodologies that emphasize the importance of functional group positioning for enhancing biological activity. Its potential applications in medicinal chemistry are vast, particularly as an active pharmaceutical ingredient targeting multiple pathways involved in disease progression.
Q & A
Basic: What are the standard synthetic protocols for synthesizing this compound?
Answer:
The synthesis typically involves cyclocondensation of 3-chlorophenyl-substituted pyrazole precursors with cyclopropane carbonyl derivatives under reflux conditions in ethanol. Hydrazine hydrate is often employed as a catalyst to facilitate ring closure. For example, hydrazine hydrate (0.015 mol) in ethanol (20 mL) under reflux for 4 hours yields pyrazolo[3,4-d]pyridazine derivatives, followed by recrystallization from ethanol or dimethylformamide (DMF) for purification . Alternative routes use ionic liquids (e.g., [bmim][BF4]) with FeCl3·6H2O as a catalyst at 80°C to improve reaction efficiency .
Basic: How is the structural confirmation of this compound achieved?
Answer:
Structural elucidation relies on a combination of techniques:
- X-ray crystallography to resolve the 3D arrangement of substituents (e.g., bond angles and torsional strain in the cyclopropyl group) .
- NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and substituent positions (e.g., δ 7.2–8.1 ppm for chlorophenyl protons) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 356.73 for C15H12ClF3N4O) .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Recrystallization using ethanol or DMF is standard, yielding >90% purity for crystalline derivatives .
- Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for intermediates with polar functional groups .
- Acid-base extraction (e.g., 1.0 M HCl) can isolate the hydrochloride salt form, as described in stepwise synthesis protocols .
Basic: What safety precautions are necessary during handling?
Answer:
- Use PPE (gloves, goggles) and conduct reactions in a fume hood due to potential inhalation hazards .
- No specific GHS hazards are reported, but avoid prolonged skin contact with intermediates containing chlorophenyl groups .
- Waste disposal must comply with institutional guidelines for halogenated organic compounds .
Advanced: How can synthesis yields be optimized for scale-up?
Answer:
- Reaction temperature modulation : Heating to 50°C in aqueous HCl improves solubility of intermediates, reducing side-product formation .
- Catalyst screening : FeCl3·6H2O in ionic liquids enhances reaction rates and yields (e.g., 52.7% to >70% with optimized stoichiometry) .
- Solvent selection : Replacing ethanol with DMF increases reaction homogeneity for sterically hindered intermediates .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify tautomeric forms or dynamic effects .
- Variable-temperature NMR : Detect conformational changes in the cyclopropyl group that may cause signal splitting .
- Single-crystal XRD : Resolve ambiguities in substituent positioning (e.g., chlorophenyl vs. methyl group orientation) .
Advanced: What strategies are used in structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .
- Bioisosteric replacement : Swap the chlorophenyl moiety with fluorophenyl or trifluoromethyl groups to modulate lipophilicity .
- Enzymatic assays : Test inhibition of kinases (e.g., CDK2) using analogs with modified pyridazine cores to identify pharmacophores .
Advanced: What computational modeling approaches are relevant for studying this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular docking : Screen against protein targets (e.g., PARP-1) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
- MD simulations : Analyze stability of the cyclopropyl group in aqueous environments to guide formulation studies .
Advanced: How to analyze reaction mechanisms for byproduct formation?
Answer:
- Isotopic labeling : Use ¹⁵N-labeled hydrazine hydrate to track nitrogen incorporation during cyclocondensation .
- Kinetic profiling : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., dimerization vs. cyclization) .
- Quenching studies : Trap reactive intermediates (e.g., iminium ions) with NaBH4 to confirm mechanistic steps .
Advanced: How to address solubility limitations in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound solubility without cytotoxicity .
- Prodrug design : Introduce phosphate or acetate groups at the pyridazine N-oxide position to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
